![molecular formula C68H89ClN6O17 B11938147 [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11938147.png)
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[1931110,1403,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[104004,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate” is a complex organic molecule with a highly intricate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:
Stepwise Functional Group Introduction: Sequentially adding functional groups using specific reagents and catalysts.
Protecting Group Strategies: Using protecting groups to shield reactive sites during intermediate steps.
Stereoselective Reactions: Employing chiral catalysts or reagents to control the stereochemistry of the product.
Industrial Production Methods
Industrial production of complex organic molecules often involves:
Optimization of Reaction Conditions: Scaling up reactions while maintaining efficiency and yield.
Continuous Flow Chemistry: Using continuous flow reactors to improve reaction rates and safety.
Purification Techniques: Employing chromatography, crystallization, and other methods to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Replacement of chloro groups with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amines, ethers.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: Potential use as a catalyst or ligand in various chemical reactions.
Biology
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry
Material Science: Application in the development of new materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate
- This compound
Uniqueness
- Functional Group Diversity : The presence of multiple functional groups allows for diverse chemical reactivity.
- Stereochemistry : The specific stereochemistry of the compound may confer unique biological activity.
- Complexity : The intricate structure of the compound makes it a valuable tool for studying complex chemical and biological systems.
Propriétés
Formule moléculaire |
C68H89ClN6O17 |
|---|---|
Poids moléculaire |
1297.9 g/mol |
Nom IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate |
InChI |
InChI=1S/C68H89ClN6O17/c1-45-17-16-22-56(85-8)68(83)43-55(90-66(82)72-68)46(2)64-67(4,92-64)57(42-62(80)74(6)53-40-48(39-45)41-54(84-7)63(53)69)91-65(81)47(3)73(5)60(78)23-10-9-15-29-70-59(77)28-31-86-33-35-88-37-38-89-36-34-87-32-30-71-58(76)26-27-61(79)75-44-51-20-12-11-18-49(51)24-25-50-19-13-14-21-52(50)75/h11-14,16-22,40-41,46-47,55-57,64,83H,9-10,15,23,26-39,42-44H2,1-8H3,(H,70,77)(H,71,76)(H,72,82)/b22-16+,45-17+/t46-,47+,55+,56-,57+,64+,67+,68+/m1/s1 |
Clé InChI |
HAGWYLKCEZXKPL-JKNPZXPHSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)\C)OC)(NC(=O)O2)O |
SMILES canonique |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


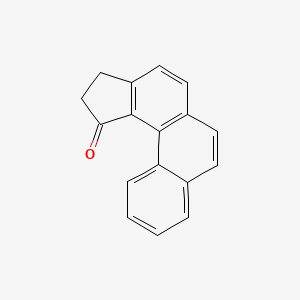
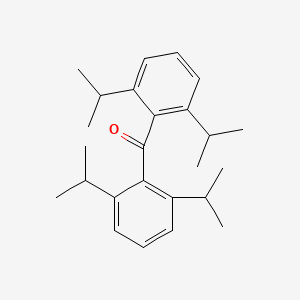
![N-benzo[c]phenanthren-6-ylacetamide](/img/structure/B11938091.png)
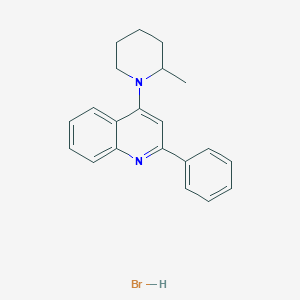
![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)
![3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol](/img/structure/B11938128.png)
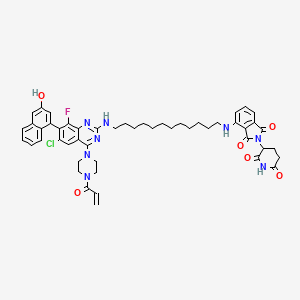
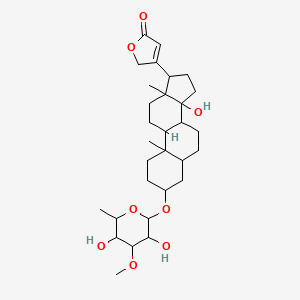

![(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol](/img/structure/B11938141.png)
![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)
![1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B11938156.png)

